N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2,5-difluorophenyl carboxamide group and a para-methylbenzyl moiety at the N1 position.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-11-15(21)8-9-17(18)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOUTYEYHKRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as 2,5-difluorobenzaldehyde) reacts with a β-keto ester (like ethyl acetoacetate) and ammonia to form the dihydropyridine core.
Substitution Reaction: The resulting dihydropyridine intermediate undergoes a nucleophilic substitution reaction with 4-methylbenzyl chloride to introduce the 4-methylphenylmethyl group.
Amidation: Finally, the carboxylic acid group on the dihydropyridine is converted to the carboxamide using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with dihydropyridine cores are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
Medically, derivatives of dihydropyridine are used in the treatment of cardiovascular diseases, such as hypertension and angina. The specific compound could be investigated for similar therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can alter their function, leading to changes in cellular calcium levels and subsequent physiological effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)
- Structural Similarities :
- Both compounds feature a dihydropyridine core with an oxo group at position 2.
- Fluorinated aromatic substituents (D-11: 4-fluorobenzyl; target compound: 2,5-difluorophenyl).
- Benzyl/para-substituted alkyl groups (D-11: 4-methylbenzyl; target compound: 4-methylphenylmethyl).
- Key Differences :
- D-11 incorporates a pyrrole-carboxamide moiety, whereas the target compound uses a pyridine-carboxamide scaffold.
- The dihydropyridine ring in D-11 is substituted with methyl groups at positions 4 and 6, absent in the target compound.
- Functional Implications: D-11 demonstrates moderate inhibitory activity against COX-2 (IC₅₀ = 1.2 µM) but lacks selectivity over COX-1 (IC₅₀ = 3.8 µM) . No analogous data are reported for the target compound, though its lack of COX-2-targeting substituents (e.g., sulfonamide groups) suggests divergent biological targets.
b. General Trends in Dihydropyridine Derivatives
- Bioavailability: Fluorinated dihydropyridines often exhibit enhanced metabolic stability compared to non-fluorinated analogs due to reduced cytochrome P450-mediated oxidation .
- Binding Affinity : Para-substituted benzyl groups (e.g., 4-methylphenylmethyl) improve hydrophobic interactions with enzyme active sites, as seen in ABL1 kinase inhibitors (e.g., nilotinib derivatives) .
Limitations of Available Evidence
Biological Activity
N-(2,5-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 348.35 g/mol
The compound features a dihydropyridine core substituted with a difluorophenyl group and a methylphenyl group, which contributes to its unique biological properties.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in cancer progression and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anticancer and anti-inflammatory effects.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dihydropyridine structure plays a crucial role in modulating cellular signaling pathways associated with cell growth and survival.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in murine models of breast cancer. The study reported an increase in apoptosis markers and a decrease in proliferative markers within the tumor tissues.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound reduced cell death and preserved neuronal function in vitro.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | [Study 1] |
| Anticancer | Inhibition of cancer cell proliferation | [Study 2] |
| Enzyme Inhibition | COX and LOX inhibition | [Study 3] |
| Neuroprotection | Reduced neuronal damage | [Study 4] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
